An In-Depth Technical Guide to 4-Benzyl-3-thiosemicarbazide: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-Benzyl-3-thiosemicarbazide: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyl-3-thiosemicarbazide, a derivative of thiosemicarbazide, represents a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and a detailed exploration of its emerging biological activities. Drawing from established research on thiosemicarbazides and their derivatives, this document elucidates the potential of 4-Benzyl-3-thiosemicarbazide as a precursor for novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. Methodologies for its synthesis and characterization are detailed, providing a foundational understanding for researchers in drug discovery and development.
Introduction: The Thiosemicarbazide Scaffold in Medicinal Chemistry
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. Their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, have garnered significant attention in the scientific community for their wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticonvulsant, and anticancer properties[1]. The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms and cancer cells[2].
4-Benzyl-3-thiosemicarbazide, with its benzyl substituent, offers a unique combination of a flexible linker and an aromatic moiety, providing a foundation for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on this compound, aiming to provide a detailed technical resource for its scientific exploration.
Chemical Structure and Physicochemical Properties
4-Benzyl-3-thiosemicarbazide is a white to pale cream crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁N₃S | |
| Molecular Weight | 181.26 g/mol | |
| CAS Number | 13431-41-9 | [3] |
| Melting Point | 127-131 °C | [4] |
| Appearance | White to pale cream crystals or crystalline powder | [4] |
| Solubility | Insoluble in water | |
| IUPAC Name | 3-amino-1-benzylthiourea | [4] |
The structure of 4-Benzyl-3-thiosemicarbazide features a benzyl group attached to the N4 position of the thiosemicarbazide core. This structure allows for a range of intermolecular interactions, including hydrogen bonding through the amine and thioamide groups, which are crucial for its crystal packing and interactions with biological targets.
// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂", fontcolor="#202124"]; N1 [label="NH", fontcolor="#202124"]; C8 [label="C", shape=doublecircle]; S1 [label="S", shape=doublecircle]; N2 [label="NH", fontcolor="#202124"]; N3 [label="NH₂", fontcolor="#202124"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N1; N1 -- C8; C8 -- S1 [style=double]; C8 -- N2; N2 -- N3;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.87,0!"]; N1 [pos="2.87,0!"]; C8 [pos="3.87,0!"]; S1 [pos="4.87,0.87!"]; N2 [pos="4.87,-0.87!"]; N3 [pos="5.87,-0.87!"]; }
Caption: 2D Chemical Structure of 4-Benzyl-3-thiosemicarbazide.Synthesis and Characterization
Synthetic Pathway
The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process in organic chemistry. A common and efficient method involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the synthesis of 4-Benzyl-3-thiosemicarbazide, benzyl isothiocyanate is the key starting material.
start [label="Benzyl Isothiocyanate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Hydrazine Hydrate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Nucleophilic Addition\nin Ethanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Benzyl-3-thiosemicarbazide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> process; reagent -> process; process -> product; }
Caption: General synthetic workflow for 4-Benzyl-3-thiosemicarbazide.Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl isothiocyanate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: The product, 4-Benzyl-3-thiosemicarbazide, will precipitate out of the solution as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
This method is generally high-yielding and provides a product of good purity. The causality behind this experimental choice lies in the high nucleophilicity of hydrazine and the electrophilic nature of the isothiocyanate carbon, leading to a rapid and clean reaction.
Spectroscopic Characterization
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum of a thiosemicarbazide is characterized by several key absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch (NH and NH₂) | 3100-3400 | Multiple, often broad, bands |
| C-H stretch (aromatic) | 3000-3100 | Sharp, medium intensity bands |
| C-H stretch (aliphatic) | 2850-2960 | Sharp, medium intensity bands |
| C=S stretch (thioamide) | 1100-1300 | Strong to medium intensity band |
| C-N stretch | 1350-1450 | Medium to strong intensity bands |
| Aromatic C=C stretch | 1450-1600 | Multiple sharp bands |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the different types of protons in the molecule.
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the adjacent NH) around δ 4.5-5.0 ppm.
-
NH Protons: Broad singlets at varying chemical shifts, typically downfield, corresponding to the NH and NH₂ groups. The exact positions are dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.
-
Thioamide Carbon (C=S): A characteristic downfield signal in the range of δ 175-185 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
-
Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.
-
3.2.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of 4-Benzyl-3-thiosemicarbazide. Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic fragments of the thiosemicarbazide core.
Biological Activities and Therapeutic Potential
The biological significance of 4-Benzyl-3-thiosemicarbazide primarily stems from its role as a precursor to a wide array of biologically active thiosemicarbazones. However, the thiosemicarbazide moiety itself can exhibit biological effects.
Antimicrobial Activity
Thiosemicarbazide derivatives are known to possess antibacterial and antifungal properties[1]. The proposed mechanism of action often involves the chelation of essential metal ions in microbial enzymes, leading to the disruption of metabolic pathways. The benzyl group in 4-Benzyl-3-thiosemicarbazide can enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes. Studies on various thiosemicarbazide derivatives have shown activity against a range of pathogenic bacteria and fungi[5][6].
Anticancer Activity
The anticancer potential of thiosemicarbazides and their derivatives is a significant area of research. They are known to act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells[7]. By chelating the iron cofactor of this enzyme, thiosemicarbazones can effectively halt cell proliferation. Furthermore, some thiosemicarbazones have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species. The structural features of 4-Benzyl-3-thiosemicarbazide make it an attractive starting point for the design of novel anticancer agents.
Enzyme Inhibition
Beyond ribonucleotide reductase, thiosemicarbazones derived from 4-Benzyl-3-thiosemicarbazide have the potential to inhibit other metalloenzymes. For instance, various thiosemicarbazones have been identified as potent inhibitors of tyrosinase, carbonic anhydrase, and cholinesterases[3][8][9]. The thiosemicarbazide moiety can coordinate with the metal ions in the active sites of these enzymes, leading to their inhibition.
compound [label="4-Benzyl-3-thiosemicarbazide\nDerivative (Thiosemicarbazone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Metalloenzyme\n(e.g., Tyrosinase, Carbonic Anhydrase)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; active_site [label="Active Site with\nMetal Ion (e.g., Cu²⁺, Zn²⁺)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of\nEnzymatic Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
compound -> active_site [label="Chelation of\nMetal Ion"]; active_site -> enzyme [style=invis]; enzyme -> inhibition [label="Leads to"]; }
Caption: Proposed mechanism of enzyme inhibition by thiosemicarbazone derivatives.Reactivity and Applications in Synthesis
4-Benzyl-3-thiosemicarbazide is a valuable intermediate in organic synthesis, primarily for the preparation of thiosemicarbazones and various heterocyclic compounds.
Formation of Thiosemicarbazones
The most common reaction of 4-Benzyl-3-thiosemicarbazide is its condensation with aldehydes and ketones to form the corresponding 4-benzyl-3-thiosemicarbazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. The resulting thiosemicarbazones are often crystalline solids and serve as the final active compounds or as intermediates for further synthesis.
Synthesis of Heterocycles
The thiosemicarbazide backbone is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones[3]. These heterocyclic systems are prevalent in many pharmaceutically active compounds.
Safety and Handling
According to the Safety Data Sheet (SDS), 4-Benzyl-3-thiosemicarbazide is harmful if swallowed and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Perspectives
4-Benzyl-3-thiosemicarbazide is a molecule of significant interest in medicinal chemistry due to its structural features and its role as a key building block for a diverse range of biologically active compounds. While direct studies on its biological activities are limited, the extensive research on its thiosemicarbazone derivatives highlights its immense potential. Future research should focus on the detailed biological evaluation of 4-Benzyl-3-thiosemicarbazide itself and the continued exploration of its derivatives as potential therapeutic agents. The development of novel antimicrobial and anticancer drugs based on this scaffold remains a promising avenue for drug discovery.
References
-
Bąk, A., et al. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 26(11), 3187. [Link]
-
Gül, H. İ., et al. (2024). Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Letters in Drug Design & Discovery, 21(1), 1-12. [Link]
-
Khan, I., et al. (2023). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega, 8(5), 4967–4979. [Link]
-
Molla, M. E., Abser, M. N., & Islam, M. M. (2015). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 38(2), 31-42. [Link]
-
Rezayan, A. H., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 11(3), 833–843. [Link]
-
Suvarapu, L. N., & Baek, S. O. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. Journal of Chemistry, 2017, 1-7. [Link]
-
Wujec, M., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(11), 3465. [Link]
-
Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of Benzylmethyl-4-Methyl-3-Thiosemicarbazone. International Journal of Organic Chemistry, 7(2), 83-90. [Link]
-
Bîcu, E., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Materials, 15(8), 2911. [Link]
-
Rajendran, N., et al. (2019). Biological evaluation of copper(II) complexes on N(4)−substituted thiosemicarbazide derivatives and diimine co-ligands using DNA interaction, antibacterial and in vitro cytotoxicity. Journal of Coordination Chemistry, 72(5-7), 1046-1064. [Link]
-
Singh, P., et al. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8. [Link]
Sources
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. juniv.edu [juniv.edu]
- 4. mdpi.com [mdpi.com]
- 5. 4-BENZYL-3-THIOSEMICARBAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis, Molecular Structure and Antibacterial Activity of Benzylmethyl-4-Methyl-3-Thiosemicarbazone [scirp.org]
- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 8. journalijar.com [journalijar.com]
- 9. mdpi.com [mdpi.com]
